3-Cyclohexylpropane-1,2-diol
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Overview
Description
3-Cyclohexylpropane-1,2-diol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its unique structure, which includes a cyclohexyl group attached to a propane-1,2-diol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylpropane-1,2-diol typically involves the reaction of cyclohexylmagnesium bromide with glycidol. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexylpropanoic acid or cyclohexylacetone.
Reduction: Cyclohexylpropane.
Substitution: Cyclohexylpropyl chloride or cyclohexylpropylamine.
Scientific Research Applications
3-Cyclohexylpropane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and facilitating chemical reactions. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simpler diol with similar hydroxyl functionality but lacking the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but only one hydroxyl group.
Cyclohexylmethanol: Similar structure but with the hydroxyl group attached to a different carbon atom.
Uniqueness
3-Cyclohexylpropane-1,2-diol is unique due to its combination of a cyclohexyl group and a propane-1,2-diol backbone. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various applications .
Properties
CAS No. |
65644-36-2 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-cyclohexylpropane-1,2-diol |
InChI |
InChI=1S/C9H18O2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI Key |
VBYGXJRZJBIYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(CO)O |
Origin of Product |
United States |
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